

Dual GPX4/CDK Inhibitor: A Technical Overview

of Compound B9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Gpx4/cdk-IN-1 |           |
| Cat. No.:            | B15137134     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, stability, and biological activity of the novel dual glutathione peroxidase 4 (GPX4) and cyclin-dependent kinase (CDK) inhibitor, designated as compound B9.[1][2][3] This compound has emerged as a promising candidate for cancer therapy due to its unique mechanism of simultaneously inducing ferroptosis and cell cycle arrest.[1][2][3]

## **Chemical Properties and Stability**

Compound B9 is a novel small molecule inhibitor designed to dually target GPX4 and CDK4/6. [1][2][3] The following table summarizes its key chemical and physical properties based on available data.



| Property           | Value                                                                                                            | Reference |  |
|--------------------|------------------------------------------------------------------------------------------------------------------|-----------|--|
| Molecular Formula  | C48H45Cl2N9O7S                                                                                                   | [2]       |  |
| InChIKey           | ZFOXIJRTZOAGDX-<br>KIVOXPNPSA-N                                                                                  | [2]       |  |
| Appearance         | Not explicitly stated                                                                                            |           |  |
| Solubility         | Not explicitly stated                                                                                            | _         |  |
| Storage Conditions | Not explicitly stated; general recommendation for similar compounds is storage at -20°C for long-term stability. | _         |  |
| Stability          | Exhibited excellent metabolic stability in human liver microsomes.[4]                                            | [4]       |  |

Note: Detailed information on properties such as melting point, boiling point, and specific solubility data in various solvents is not yet publicly available and would typically be found in the full supplementary data of the primary publication.

## **Biological Activity**

Compound B9 has demonstrated potent and selective inhibitory activity against both GPX4 and CDK4/6, leading to significant cytotoxic effects in various cancer cell lines.



| Target/Assay              | IC50 / Activity | Cell Lines | Reference |
|---------------------------|-----------------|------------|-----------|
| GPX4 Inhibition           | 542.5 ± 0.9 nM  | [1][2]     |           |
| CDK4 Inhibition           | 191.2 ± 8.7 nM  | [1][2]     | _         |
| CDK6 Inhibition           | 68.1 ± 1.4 nM   | [1][2]     | _         |
| Cytotoxic Activity (IC50) | 0.80 μΜ         | MDA-MB-231 | [4]       |
| Cytotoxic Activity (IC50) | 0.75 μΜ         | HCT-116    | [4]       |

### **Mechanism of Action: Dual Pathway Inhibition**

The therapeutic potential of compound B9 stems from its ability to simultaneously engage two distinct and critical cellular pathways: the GPX4-mediated ferroptosis pathway and the CDK4/6-regulated cell cycle pathway.

### **Induction of Ferroptosis via GPX4 Inhibition**

GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. By inhibiting GPX4, compound B9 disrupts the cellular antioxidant defense system, leading to an increase in lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors [figshare.com]
- 4. Discovery of dual GPX4/CDK inhibitor with excellent in vivo efficacy | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Dual GPX4/CDK Inhibitor: A Technical Overview of Compound B9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137134#gpx4-cdk-in-1-chemical-properties-and-stability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com